molecular formula C7H3ClN2O3 B1599828 2-Chloro-5-nitrobenzo[d]oxazole CAS No. 54120-91-1

2-Chloro-5-nitrobenzo[d]oxazole

Cat. No. B1599828
CAS RN: 54120-91-1
M. Wt: 198.56 g/mol
InChI Key: JDESVZPWUYUPRC-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzo[d]oxazole (2-CNB) is a heterocyclic aromatic compound with a unique structure and wide range of applications. It is a versatile molecule that has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Chemical Sensing and Detection

2-Chloro-5-nitrobenzo[d]oxazole derivatives have been employed as selective sensors for detecting metal ions in aqueous solutions. For instance, a study by Ruan et al. (2011) demonstrated the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound with a triazole binding site as a selective fluorescent and colorimetric sensor for Hg²⁺ ions. This sensor exhibited significant fluorescence quenching and a noticeable red shift in both absorption and fluorescence spectra upon interaction with Hg²⁺, enabling naked-eye detection. The sensor's binding ability was attributed to the cooperative action of the amino acid moiety and the triazole ring (Ruan, Maisonneuve, & Xie, 2011).

Organic Synthesis and Heterocyclic Chemistry

2-Chloro-5-nitrobenzo[d]oxazole serves as a precursor in the synthesis of complex organic compounds and heterocyclic structures. For example, Njoya et al. (2003) explored the synthesis of 2-alkyl-6-nitrobenzothiazoles under microwave activation, starting from 2-chloromethyl-6-nitrobenzothiazole. This process involved an electron transfer reaction, highlighting the compound's utility in facilitating efficient organic transformations (Njoya, Gellis, Crozet, & Vanelle, 2003).

Corrosion Inhibition

The compound has also been investigated for its potential in corrosion inhibition. Aramaki et al. (1991) studied the inhibitory mechanisms of benzotriazole derivatives, including 5-nitrobenzotriazole, for copper corrosion in sulfate solutions. The study suggested that protective films formed by these compounds on the copper surface significantly reduce corrosion, with the order of effectiveness correlating with their structural characteristics (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

Radiosensitization

In the realm of medical research, derivatives of 2-Chloro-5-nitrobenzo[d]oxazole have been synthesized as radiosensitizers to enhance the effectiveness of radiation therapy by sensitizing hypoxic cells to radiation. Agrawal et al. (1979) synthesized new compounds in the nitroimidazole series, including a derivative formed from the reaction of 2,4(5)-dinitroimidazole with chloroethanol, showing promising results in sensitizing hypoxic Escherichia coli cells to ionizing radiation (Agrawal, Bears, Sehgal, Brown, Rist, & Rupp, 1979).

properties

IUPAC Name

2-chloro-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDESVZPWUYUPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438538
Record name 2-Chloro-5-nitrobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrobenzo[d]oxazole

CAS RN

54120-91-1
Record name 2-Chloro-5-nitrobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Subsequently, the crude 2-mercapto-5-nitrobenzoxazole (10 g, 51 mmol), previously prepared, was dissolved in thionyl chloride (100 mL). DMF (60 μL) was added and the reaction mixture was heated at 65° C. for 45 min. After cooling, the solvent was removed under reduced pressure and to the residue, toluene was added twice (2×20 mL) and each time subsequently evaporated in vacuo to remove volatiles via azeotrope. The resultant crude product was dissolved in ethyl acetate (400 mL), washed with brine (200 mL), dried over Na2SO4, filtered, and concentrated to give compound 29, 2-chloro-5-nitrobenzoxazole, as (8.2 g, crude).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-nitrobenzo[d]oxazole-2(3H)-thione (2.52 g, 12.86 mmol) in phosphorous oxychloride (21 mL) was added phosphorous pentachloride (2.68 g, 12.86 mmol) in one portion. The mixture was then heated to 100° C. for 2.5 h. After cooling, the excess of phosphorous oxychloride was removed in vacuo and the resulting mixture was used crude without characterisation.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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